3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a sulfur-containing fused heterocycle with a pyrazole core fused to a thiopyran ring. Its structure features a chloromethyl group at position 3 and an ethyl substituent at position 2, which influence its physicochemical and pharmacological properties. This compound belongs to the thiopyrano[4,3-c]pyrazole class, a subset of pyranopyrazoles with distinct electronic and steric profiles due to sulfur substitution . Below, we compare this compound with structurally and functionally related analogs, focusing on synthesis, properties, and applications.
Properties
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHITYREVDPOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been used as fungicides . These fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs), act on the succinate dehydrogenase, an important membrane complex in the tricarboxylic acid cycle .
Mode of Action
Sdhis, including some pyrazole derivatives, interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
As an sdhi, it is likely to affect the tricarboxylic acid cycle, which provides energy for the growth of pathogenic bacteria .
Pharmacokinetics
It is known that pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .
Result of Action
As an sdhi, it is likely to lead to the death of the pathogen by interfering with the tricarboxylic acid cycle .
Biological Activity
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique fused ring structure, which enhances its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H13ClN2O2S |
| Molecular Weight | 248.73 g/mol |
| CAS Number | 2090945-12-1 |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. Common methods include the reaction of chloromethyl-substituted pyrazoles with ethyl-substituted thiopyran derivatives. The use of bases such as sodium hydride facilitates the cyclization process, improving yield and purity.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. A study highlighted that compounds containing the pyrazole nucleus showed effective inhibition against various pathogens. The specific biological activity of this compound has been linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes in microbial metabolism .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Various studies have reported that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes or receptors. The unique structural features allow it to fit into binding sites effectively, modulating various molecular pathways involved in disease processes.
Case Studies
- Antimicrobial Activity Study :
- Anticancer Evaluation :
Comparison with Similar Compounds
Core Heterocycle Variations
The thiopyrano[4,3-c]pyrazole scaffold differs from oxygen-containing pyrano[4,3-c]pyrazoles (e.g., ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, CAS 78052-51-4) in its heteroatom.
Substituent Modifications
Key analogs and their substituent-driven differences:
Physicochemical Properties
Comparative data for select compounds:
The chloromethyl group in the target compound likely increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to aminomethyl or carboxylic acid derivatives .
Preparation Methods
Pyrazole Ring Formation
The pyrazole moiety is typically synthesized by cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For tetrahydrothiopyrano-fused pyrazoles, the precursors often contain sulfur atoms or thiol groups enabling ring fusion.
- Example Reaction: Hydrazine hydrate reacts with α,β-unsaturated ketones or ketoesters bearing sulfur substituents to form the pyrazole ring, followed by intramolecular cyclization to form the tetrahydrothiopyrano ring.
Tetrahydrothiopyrano Ring Construction
The tetrahydrothiopyrano ring is formed by intramolecular nucleophilic attack of a sulfur atom on an electrophilic carbon, often facilitated by base or acid catalysis.
- Mechanism: The sulfur atom in a thiol or thioether group attacks a suitably positioned electrophilic center on the pyrazole ring precursor, closing the ring and forming the fused system.
Introduction of the Chloromethyl Group
The chloromethyl substituent at the 3-position is introduced via halogenation reactions, commonly using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chloromethyl methyl ether under controlled conditions.
- Typical Conditions: The hydroxymethyl or methyl precursor at the 3-position is treated with chlorinating agents under anhydrous conditions, often at low temperatures to avoid side reactions.
Representative Preparation Protocol (Hypothetical Example Based on Analogous Systems)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, α,β-unsaturated thioketone, ethanol, reflux | Pyrazole ring formation via cyclocondensation | 70-80 | Reaction time: 6-8 hours |
| 2 | Base (e.g., K₂CO₃), solvent (DMF), 60°C | Intramolecular cyclization to form tetrahydrothiopyrano ring | 65-75 | Monitored by TLC |
| 3 | Thionyl chloride, anhydrous solvent, 0-5°C | Chloromethylation at 3-position | 60-70 | Low temperature to minimize decomposition |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for pyrazole protons and chloromethyl methylene groups confirm successful synthesis.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound.
- IR Spectroscopy: Bands corresponding to C–Cl stretching and heterocyclic ring vibrations.
Research Findings and Optimization
- Cascade annulation reactions have been reported to efficiently construct fused pyrazole systems, potentially adaptable to thiopyrano analogs, offering improved yields and shorter reaction times.
- Control of reaction parameters such as temperature, solvent polarity, and reagent stoichiometry is critical to maximize yield and purity.
- The chloromethylation step requires careful handling of chlorinating agents to avoid over-chlorination or decomposition.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate, ketoester | Reflux in ethanol | 70-80 | Base-free or acid catalyzed |
| Tetrahydrothiopyrano ring closure | K₂CO₃, DMF | 60°C, 4-6 hours | 65-75 | Intramolecular nucleophilic attack |
| Chloromethyl group introduction | SOCl₂ or PCl₅ | 0-5°C, anhydrous solvent | 60-70 | Requires low temperature, inert atmosphere |
Q & A
[Basic] What are the common synthetic routes for preparing 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole?
Answer:
The synthesis typically involves cyclocondensation of substituted thiopyranones with hydrazine derivatives. For example:
- Step 1: Refluxing tetrahydro-3,5-bis-(phenylmethylene)-4H-thiopyran-4-one with 3-dimethylaminopropylhydrazine in methanol (4–5 hours) to form the pyrazole ring .
- Step 2: Chloromethylation via nucleophilic substitution or Friedel-Crafts alkylation using chloromethylating agents (e.g., ClCH₂OCH₃) under controlled conditions .
- Critical Factors: Solvent choice (methanol, acetonitrile), temperature (reflux conditions), and stoichiometric ratios to avoid side reactions like over-alkylation.
[Basic] How is the molecular structure of this compound characterized in academic research?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.20–1.50 ppm (ethyl CH₃), δ 3.80–4.20 ppm (chloromethyl CH₂Cl), and δ 6.50–7.50 ppm (aromatic protons if present) .
- ¹³C NMR: Signals for thiopyrano carbons (δ 100–120 ppm) and pyrazole carbons (δ 140–160 ppm) .
- Mass Spectrometry: Molecular ion [M⁺] at m/z 230.76 (C₁₀H₁₅ClN₂S) confirms the molecular weight .
- X-ray Crystallography: Resolves steric effects from the ethyl and chloromethyl groups on the fused ring system .
[Advanced] How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?
Answer:
Methodological Optimization Strategies:
- Catalyst Screening: Use Lewis acids (e.g., TiCl₄) to enhance cyclization efficiency .
- Solvent-Free or Green Solvents: Ethanol-water mixtures reduce side-product formation .
- Microwave Assistance: Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining >90% yield .
- Temperature Gradients: Gradual heating (40°C → 80°C) prevents premature decomposition of intermediates .
Table 1: Yield Optimization via Catalysts
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| TiCl₄ | Toluene | 85 | |
| TPGS-750-M (surfactant) | Water | 92 | |
| None (thermal) | Methanol | 68 |
[Advanced] How should researchers address contradictory spectral data in structural analysis?
Answer:
Contradictions often arise in:
- ¹H NMR Splitting Patterns: Overlapping signals due to diastereomers or rotamers. Use 2D NMR (COSY, NOESY) to resolve coupling .
- Mass Fragmentation: Isomeric byproducts may produce similar m/z. Employ high-resolution MS (HRMS) to distinguish isotopic clusters .
- X-ray vs. Computational Data: Discrepancies in bond angles/planarity require DFT calculations (e.g., B3LYP/6-31G*) to validate experimental results .
[Advanced] What green chemistry approaches are applicable to synthesize derivatives of this compound?
Answer:
- Biocatalysis: Lipases (e.g., Aspergillus niger) enable solvent-free, room-temperature synthesis with >85% yield .
- Natural Catalysts: Lemon peel powder or eggshell/Ti(IV) composites reduce waste and energy use .
- Water as Solvent: TPGS-750-M surfactant micelles in water achieve 92% yield for pyrano[2,3-c]pyrazole analogs .
Table 2: Green Synthesis Metrics
| Method | Catalyst | Yield (%) | E-Factor |
|---|---|---|---|
| Biocatalysis | Lipase | 88 | 0.8 |
| Microwave + Surfactant | TPGS-750-M | 92 | 0.5 |
| Thermal (traditional) | None | 68 | 2.1 |
[Basic] What are the key safety considerations for handling this compound in laboratory settings?
Answer:
- Hazard Mitigation:
- Waste Disposal: Neutralize chlorinated byproducts with NaOH/ethanol before disposal .
[Advanced] How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The –CH₂Cl group:
- Enhances Electrophilicity: Activates the adjacent pyrazole ring for SN2 reactions (e.g., with amines or thiols) .
- Steric Effects: Bulky ethyl and thiopyrano groups limit accessibility, requiring polar aprotic solvents (DMF, DMSO) to improve kinetics .
- Byproduct Formation: Competing elimination (to form alkenes) is minimized by using mild bases (K₂CO₃ vs. NaOH) .
[Advanced] What strategies are used to resolve low yields in large-scale syntheses?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
